molecular formula C14H16N4O2S B2697334 2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-1,3-thiazole CAS No. 501081-21-6

2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-1,3-thiazole

Cat. No. B2697334
CAS RN: 501081-21-6
M. Wt: 304.37
InChI Key: VFZUGIDSASRHPF-UHFFFAOYSA-N
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Description

Piperazine derivatives are a class of organic compounds that have been widely studied due to their diverse biological activities . They are often used in the design and synthesis of various pharmaceutical agents . Thiazole is another important heterocyclic compound that is a part of many biologically active molecules .


Synthesis Analysis

The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including HRMS, IR, 1H and 13C NMR . Single crystals can also be developed for further structural analysis .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied, depending on the specific substituents present on the piperazine and thiazole rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the specific substituents present on the piperazine and thiazole rings. These properties can be analyzed using various techniques, including spectroscopic analysis .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with these compounds can vary greatly depending on their specific structure. It’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

The future research directions in this field could involve the design and synthesis of novel piperazine and thiazole derivatives with improved biological activities. Further studies could also focus on understanding the mechanism of action of these compounds and optimizing their physical and chemical properties for better drug-like properties .

properties

IUPAC Name

2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-18(20)13-3-1-12(2-4-13)11-16-6-8-17(9-7-16)14-15-5-10-21-14/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZUGIDSASRHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine

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